Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: is a complex organic compound that combines the structural features of furoisobenzofuran and isocyanatobenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,4-f]isobenzofuran-1,3,5,7-tetrone typically involves the reaction of pyromellitic dianhydride with potassium cyanate in N,N-dimethylformamide (DMF) under reflux conditions . The resulting product is then further reacted with ethyl chloroacetate in refluxing absolute ethanol to yield diethyl 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetate . Subsequent treatment with excess hydrazine hydrate (80%) produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of furo[3,4-f]isobenzofuran-1,3,5,7-tetrone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone can be compared with other similar compounds, such as:
Pyromellitic dianhydride: A precursor in the synthesis of furo[3,4-f]isobenzofuran-1,3,5,7-tetrone.
Benzofuran derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Hexahydro-1H,3H-furo[3,4-f]benzofuran-1,3,5,7-tetrone: A related compound with different chemical properties and applications.
The uniqueness of furo[3,4-f]isobenzofuran-1,3,5,7-tetrone lies in its combination of structural features and its potential for diverse applications in various fields.
Properties
CAS No. |
25656-56-8 |
---|---|
Molecular Formula |
C25H12N2O8 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
furo[3,4-f][2]benzofuran-1,3,5,7-tetrone;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C10H2O6/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-8H,9H2;1-2H |
InChI Key |
QMFJHPFJGDEWOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O |
Related CAS |
25656-56-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.